PF-03716556

Catalog No.
S539095
CAS No.
928774-43-0
M.F
C22H26N4O3
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-03716556

CAS Number

928774-43-0

Product Name

PF-03716556

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N

SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Solubility

Soluble in DMSO

Synonyms

N-(2-hydroxyethyl)-N,2-dimethyl-8-((5-methyl-3,4-dihydro-2H-chromen-4-yl)amino)imidazo(1,2-a)pyridine-6-carboxamide, PF 03716556, PF-03716556, PF03716556

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO

Description

The exact mass of the compound PF-03716556 is 394.2005 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-03716556 acts as a proton pump inhibitor (PPI). PPIs work by blocking the enzyme H+,K+-ATPase, also known as the proton pump, in the gastric parietal cells. This enzyme is responsible for the final step in acid secretion within the stomach. By inhibiting H+,K+-ATPase, PF-03716556 reduces the production of stomach acid, potentially leading to relief from GERD symptoms [, ].

In Vitro Studies

Studies conducted in vitro (in a test tube) have shown that PF-03716556 is a potent and selective inhibitor of H+,K+-ATPase. It exhibits high inhibitory activity against the enzyme with a pIC50 value (a measure of inhibitory potency) of around 6.0 [, ]. Additionally, PF-03716556 demonstrates selectivity towards H+,K+-ATPase, showing no activity against Na+,K+-ATPase, another important enzyme [, ].

PF-03716556 is a novel compound classified as a potassium-competitive acid blocker, specifically designed to inhibit the gastric H+^+, K+^+-ATPase enzyme, which plays a crucial role in gastric acid secretion. It is characterized by its unique chemical structure, which includes an imidazo[1,2-a]pyridine core and a (4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl amino group. This structure contributes to its high selectivity and potency in inhibiting gastric acid production, making it particularly relevant for treating gastroesophageal reflux disease and other acid-related disorders .

Typical for imidazo[1,2-a]pyridine derivatives:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles under basic conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

PF-03716556 exhibits potent biological activity as a selective inhibitor of the gastric H+^+, K+^+-ATPase. It has demonstrated a competitive and reversible mode of action, effectively reducing gastric acid secretion in various animal models. In vitro studies have shown that it has a pIC50_{50} value of approximately 6.026 to 7.095, indicating strong inhibitory potency against porcine H+^+, K+^+-ATPase in both ion-leaky and ion-tight assays . Importantly, it shows no significant activity against Na+^+, K+^+-ATPase, which helps minimize potential side effects associated with off-target interactions .

The synthesis of PF-03716556 typically involves multi-step synthetic routes. Key steps include:

  • Condensation: The initial step often involves the condensation of 2-aminopyridine with α-haloketones.
  • Cyclization: Following condensation, cyclization occurs to form the imidazo[1,2-a]pyridine structure.
  • Functionalization: The final step includes functionalization at the 6-position of the imidazo ring.

Common solvents used in these reactions include ethanol and acetonitrile, while catalysts such as palladium or copper salts may be employed to enhance yields .

PF-03716556 is primarily utilized in the treatment of gastroesophageal reflux disease due to its ability to inhibit gastric acid secretion effectively. Its unique mechanism allows for rapid onset of action and prolonged efficacy without developing tolerance over time. This makes it a promising candidate for managing chronic acid-related conditions compared to traditional proton pump inhibitors .

Studies on PF-03716556 have highlighted its interaction with the gastric H+^+, K+^+-ATPase enzyme at a molecular level. The compound binds competitively at the cation-binding site, blocking potassium entry and thereby preventing enzyme activation. Structural analyses using cryo-electron microscopy have provided insights into how PF-03716556 interacts with the proton pump, revealing its binding mode and confirming its selectivity among other potassium-competitive acid blockers .

PF-03716556 shares similarities with several other potassium-competitive acid blockers (P-CABs). Here are some notable comparisons:

CompoundStructure TypeSelectivityPotency (pIC50)Unique Features
PF-03716556Imidazo[1,2-a]pyridine derivativeHigh for H+^+, K+^+-ATPase6.026 - 7.095Competitive binding at cation site
VonoprazanPyrrole derivativeHigh for H+^+, K+^+-ATPaseHighest among P-CABsDeep binding mode affecting cation transport
TegoprazanPyridine derivativeHigh for H+^+, K+^+-ATPaseModerateUnique structural features influencing binding
RevaprazanTetrahydroisoquinoline derivativeHigh for H+^+, K+^+-ATPaseModerateDistinct binding pose affecting pharmacodynamics
SCH28080Imidazo-pyridine derivativeHigh for H+^+, K+^+-ATPaseLower than PF-03716556Binds at luminal entrance rather than deep in conduit

PF-03716556 is distinguished by its specific structural modifications that enhance selectivity and potency against gastric H+^+, K+^+-ATPase compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

394.20049070 g/mol

Monoisotopic Mass

394.20049070 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

701L6668UD

Other CAS

928774-43-0

Wikipedia

Pf-03716556

Dates

Modify: 2023-08-15
1: Mori H, Tonai-Kachi H, Ochi Y, Taniguchi Y, Ohshiro H, Takahashi N, Aihara T,

Explore Compound Types